2-(3,4-DIMETHOXYBENZOYL)-6-METHYL-4-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE
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Overview
Description
2-(3,4-DIMETHOXYBENZOYL)-6-METHYL-4-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE is a complex organic compound that features a unique combination of thiophene and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIMETHOXYBENZOYL)-6-METHYL-4-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE typically involves multi-step organic reactions. One common approach is the condensation of appropriate thiophene and pyridine derivatives under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-DIMETHOXYBENZOYL)-6-METHYL-4-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
In biological research, 2-(3,4-DIMETHOXYBENZOYL)-6-METHYL-4-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may be investigated as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, the compound is used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 2-(3,4-DIMETHOXYBENZOYL)-6-METHYL-4-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (3-Amino-6-methyl-4-thiophen-2-ylthieno[2,3-b]pyridin-2-yl)-(4-methoxyphenyl)methanone
- (3-Amino-6-methyl-4-thiophen-2-ylthieno[2,3-b]pyridin-2-yl)-(1,3-benzodioxol-5-yl)methanone
Uniqueness
The uniqueness of 2-(3,4-DIMETHOXYBENZOYL)-6-METHYL-4-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE lies in its specific combination of functional groups and ring structures. This gives it distinct electronic and chemical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
327067-20-9 |
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Molecular Formula |
C21H18N2O3S2 |
Molecular Weight |
410.5g/mol |
IUPAC Name |
(3-amino-6-methyl-4-thiophen-2-ylthieno[2,3-b]pyridin-2-yl)-(3,4-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C21H18N2O3S2/c1-11-9-13(16-5-4-8-27-16)17-18(22)20(28-21(17)23-11)19(24)12-6-7-14(25-2)15(10-12)26-3/h4-10H,22H2,1-3H3 |
InChI Key |
YWYCTYVHZWHOAQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)C3=CC(=C(C=C3)OC)OC)N)C4=CC=CS4 |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)C3=CC(=C(C=C3)OC)OC)N)C4=CC=CS4 |
Origin of Product |
United States |
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